4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the formation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives . The thiazole ring can be formed by the reaction of thioamides with α-haloketones . The final step involves coupling the oxadiazole and thiazole intermediates with a butanamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with signaling pathways like NF-κB, reducing inflammation and providing therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Exhibits similar properties and applications.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Used in various chemical and biological applications.
Uniqueness
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is unique due to its combination of oxadiazole and thiazole rings, which provide a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H19N5O4S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C21H19N5O4S2/c27-18(7-4-8-19-24-20(25-30-19)15-5-2-1-3-6-15)23-16-9-11-17(12-10-16)32(28,29)26-21-22-13-14-31-21/h1-3,5-6,9-14H,4,7-8H2,(H,22,26)(H,23,27) |
InChI Key |
UVIRQGLSPISSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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